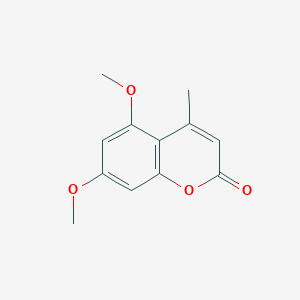
5,7-Dimethoxy-4-methylcoumarin
Übersicht
Beschreibung
5,7-Dimethoxy-4-methylcoumarin is a member of coumarins . It is a natural product found in Zanthoxylum asiaticum . It is a yellow powder that fluoresces blue and absorbs ultraviolet light .
Synthesis Analysis
The synthesis of 5,7-dimethoxy-4-methylcoumarin has been studied extensively. One method involves the use of the UiO-66-SO3H metal–organic framework . Another method involves direct C–H bond activation . The catalytic process was versatile, and the reaction condition also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .Molecular Structure Analysis
The molecular formula of 5,7-Dimethoxy-4-methylcoumarin is C12H12O4 . The InChI is InChI=1S/C12H12O4/c1-7-4-11 (13)16-10-6-8 (14-2)5-9 (15-3)12 (7)10/h4-6H,1-3H3 . The Canonical SMILES is CC1=CC (=O)OC2=C1C (=CC (=C2)OC)OC .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethoxy-4-methylcoumarin is 220.22 g/mol . It has a XLogP3-AA of 1.8 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass is 220.07355886 g/mol .Wissenschaftliche Forschungsanwendungen
Medical Science and Biomedical Research
Coumarins, including 5,7-Dimethoxy-4-methylcoumarin, have attracted considerable attention due to their application in diverse fields such as medical science and biomedical research . They have been intensively studied mainly due to their biological activities such as antitumor, antioxidative, anti-HIV, vasorelaxant, antimicrobial, and anticancer .
Fluorescent Dyes and Probes
5,7-Dimethoxy-4-methylcoumarin is widely used as fluorescent dyes and probes because of their great structural flexibility and large fluorescent quantum yields . The conjugated C=C bond between the C-3 and C-4 carbon is fixed in the cis conformation and contributes to strong fluorescence emission and good photostability of coumarins .
Synthesis of Coumarin Derivatives
The catalytic process was versatile, and the reaction condition also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin . This process involved the intramolecular C–H alkenylation variant towards the synthesis of coumarin derivatives .
Fluorescent Sensor in Suzuki Cross-Coupling Reaction
5,7-Dimethoxy-4-methylcoumarin can be used as a fluorescent sensor to monitor the consumption of a boronic acid in a Suzuki cross-coupling reaction . Fluorescence is easily detectable to the naked eye using a standard hand-held long-wave UV lamp (365 nm) .
Choleretic Drug
7-Hydroxy-4-methylcoumarin, a derivative of 5,7-Dimethoxy-4-methylcoumarin, is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
Synthesis via Pechmann Condensation
An efficient synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol with ethyl acetoacetate in the UiO-66-SO3H metal−organic framework is reported . The optimal conditions for the synthesis were: phloroglucinol/ethyl acetoacetate molar ratio = 1:1.6, reaction time = 4 h, and temperature = 140 °C, for which the reaction yield reached 66.0% . The activation energy of the reaction occurring on a sulfonic group of the UiO-66-SO3H catalyst was 12.6 kcal/mol, which was significantly lower than 22.6 kcal/mol of the same reaction on the UiO-66 catalyst .
Antifungal and Antibiotic Activities
The 2H-pyran-2-one ring, a derivative of 5,7-Dimethoxy-4-methylcoumarin, is commonly found in nature and exhibits a broad spectrum of actions including antifungal and antibiotic activities . This makes it an integral part of many biologically active molecules .
Luminescent Properties
Recently, UiO-66, a metal-organic framework (MOF), has been employed for hydroxylation and used for luminescent properties . MOFs are materials that have received significant attention for their potential applications as adsorbents and catalysts . They have been widely used for applications such as gas storage and catalysts .
Safety And Hazards
When handling 5,7-Dimethoxy-4-methylcoumarin, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKVHPOKPQJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346490 | |
| Record name | 5,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-4-methylcoumarin | |
CAS RN |
6093-80-7 | |
| Record name | 5,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)
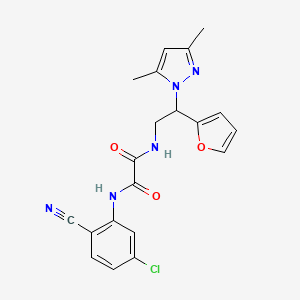
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)
![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

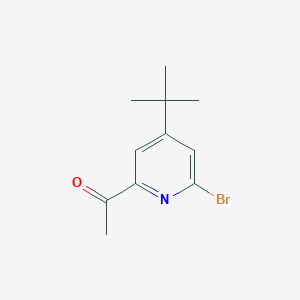
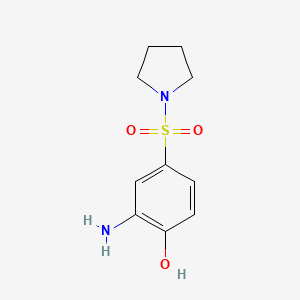
![4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide](/img/structure/B2401729.png)
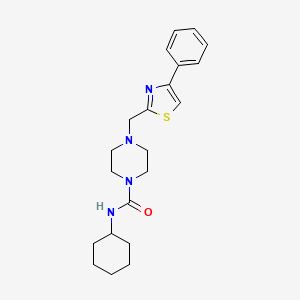
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)